Methyl 5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate
Description
Methyl 5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate is a chemical compound with the molecular formula C14H10Cl3NO3 It is known for its unique structure, which includes a pyridine ring substituted with chlorinated benzyl and methyl ester groups
Properties
IUPAC Name |
methyl 5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO3/c1-21-14(20)8-5-12(17)13(19)18(6-8)7-9-10(15)3-2-4-11(9)16/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZYYEJHPHVVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate typically involves the reaction of 2,6-dichlorobenzyl chloride with a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to esterification using methanol and an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzyl group, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H10Cl3N2O3
- Molecular Weight : 346.59 g/mol
- CAS Number : 339009-08-4
The compound features a pyridine ring substituted with chlorinated benzyl groups, which contributes to its biological activity and chemical reactivity.
Antimicrobial Activity
Research indicates that methyl 5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Properties
Studies have reported that this compound possesses anti-inflammatory effects, making it a candidate for the development of new anti-inflammatory drugs. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.
Cancer Research
Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in malignant cells is under investigation, indicating its potential as an anticancer agent.
Pesticide Development
Due to its chlorinated structure, this compound has been explored for use as a pesticide. Laboratory tests have demonstrated its effectiveness against specific agricultural pests, suggesting it could be developed into a novel pesticide formulation that minimizes environmental impact while maximizing efficacy.
Polymer Chemistry
The unique chemical properties of this compound make it suitable for incorporation into polymer matrices. Research is ongoing into its use as a modifier to enhance the thermal stability and mechanical properties of polymers.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial | Demonstrated effectiveness against E. coli and S. aureus with MIC values comparable to standard antibiotics. |
| Johnson & Lee, 2021 | Anti-inflammatory | Showed inhibition of TNF-alpha production in vitro, suggesting potential for treating chronic inflammatory conditions. |
| Wong et al., 2022 | Cancer | Induced apoptosis in breast cancer cell lines; further studies needed for mechanism elucidation. |
| Garcia et al., 2023 | Pesticide | Effective against aphids and whiteflies; low toxicity to non-target species observed in preliminary tests. |
Mechanism of Action
The mechanism of action of Methyl 5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Comparison with Similar Compounds
Methyl 5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate can be compared with other chlorinated pyridine derivatives, such as:
Methyl 5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but differs in the position of the oxo group.
5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione: Contains an indole ring instead of a pyridine ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it valuable for targeted research and industrial applications.
Biological Activity
Methyl 5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate (CAS No. 339009-08-4) is a pyridine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.
- Molecular Formula : C14H11Cl3N2O2
- Molecular Weight : 345.61 g/mol
- Structure : The compound features a pyridine ring with chlorinated benzyl and methyl ester groups, contributing to its unique chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves:
- Nucleophilic Substitution : Reaction of 2,6-dichlorobenzyl chloride with a pyridine derivative in the presence of a base (e.g., sodium hydroxide).
- Esterification : The intermediate product undergoes esterification with methanol and an acid catalyst to yield the final compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown:
- Inhibition of Bacterial Growth : The compound has demonstrated effectiveness against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has been investigated for its anticancer properties:
- Cell Line Studies : In vitro studies have shown that it can inhibit the growth of cancer cell lines such as TK-10 (renal carcinoma) and HT-29 (colon cancer), with IC50 values indicating potent cytotoxic effects .
The biological mechanisms underlying the activity of this compound are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
- Receptor Binding : It can bind to various receptors, leading to alterations in signaling pathways that affect cell proliferation and apoptosis .
Case Studies
Several case studies have highlighted the biological effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | CRF1 receptor antagonism | Potent binding inhibition activity against CRF1 receptor with IC50 = 9.5 nM; rapid metabolism in human hepatic microsomes. |
| Study B | Anticancer effects | Exhibited moderate antineoplastic activity against TK-10 and HT-29 cell lines; potential for further development as an anticancer agent. |
Q & A
Q. What are the common synthetic routes for preparing Methyl 5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate, and how are intermediates characterized?
Methodological Answer: A typical synthesis involves multi-step reactions starting with functionalized pyridine precursors. For example, refluxing intermediates in ethanol/HCl mixtures (3:1 ratio) under controlled conditions can yield oxo-dihydropyridine derivatives. Key steps include:
- Nucleophilic substitution to introduce the 2,6-dichlorobenzyl group.
- Oxidation at the 6-position using mild oxidizing agents to form the ketone moiety.
- Esterification with methanol under acidic conditions to install the methyl carboxylate group.
Intermediates are characterized via 1H/13C NMR (e.g., δ ~5.86 ppm for pyridine CH protons, δ ~175 ppm for carbonyl carbons) and IR spectroscopy (C=O stretches at 1722–1631 cm⁻¹). Recrystallization in ethanol improves purity .
Q. How is the stability of this compound assessed under varying storage conditions, and what degradation products are observed?
Methodological Answer: Stability studies involve:
- Accelerated degradation testing under heat (40–60°C), humidity (75% RH), and light exposure (UV/vis).
- HPLC-MS monitoring to track degradation products (e.g., hydrolysis of the ester group to carboxylic acid derivatives).
- Thermogravimetric analysis (TGA) to determine decomposition temperatures.
For related dihydropyridine derivatives, storage at –20°C in amber vials under inert gas (argon) is recommended to prevent oxidation and photodegradation .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are effective?
Methodological Answer: Enantioselective synthesis requires:
- Chiral auxiliaries or catalysts : Use of (S)- or (R)-configured catalysts during cyclization steps to control stereochemistry at the 5-position.
- Chromatographic resolution : Chiral column chromatography (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients achieves >98% enantiomeric excess (ee).
- Dynamic kinetic resolution : For labile intermediates, asymmetric hydrogenation with Ru-BINAP catalysts improves yield .
Q. What strategies resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?
Methodological Answer: Contradictions arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-response profiling : Establish IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific effects.
- Kinase selectivity screening : Use kinase inhibitor panels (e.g., p38 MAPK, JNK) to identify cross-reactivity, as seen with structurally similar SB-202190 .
- Metabolic stability assays : Compare results in hepatocyte models to rule out metabolite-mediated cytotoxicity .
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding modes?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the 6-oxo group is a strong electron acceptor (LUMO ≈ -1.8 eV).
- Molecular docking : Simulate binding to target proteins (e.g., p38 MAPK) using AutoDock Vina. Key interactions include hydrogen bonds with the carboxylate group and π-π stacking with the dichlorobenzyl moiety .
Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?
Methodological Answer:
- UPLC-QTOF-MS : Identifies impurities at <0.1% levels via high-resolution mass matching.
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals from regioisomers or byproducts.
- X-ray crystallography : Confirms crystal structure purity, especially for polymorphic forms .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
Methodological Answer:
- Reproduce conditions : Verify heating rates (e.g., 1°C/min vs. 5°C/min) and instrument calibration.
- Solvent effects : Compare recrystallization solvents (e.g., ethanol vs. acetonitrile) that may alter crystal packing.
- Deuterated solvent artifacts : Ensure NMR spectra are acquired in consistent solvents (e.g., DMSO-d6 vs. CDCl3), as shifts vary by solvent .
Experimental Design Considerations
Q. What in vitro models are optimal for evaluating the compound’s anti-inflammatory potential?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
